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Compound of Interest

Compound Name:
1-(2-Chloropyrimidin-4-

yl)ethanone

Cat. No.: B1417901 Get Quote

1-(2-Chloropyrimidin-4-yl)ethanone (CAS No. 1312535-78-6) is a heterocyclic ketone of

significant interest in medicinal chemistry and drug discovery. As a functionalized pyrimidine, it

serves as a crucial building block for the synthesis of more complex molecules, particularly

kinase inhibitors and other targeted therapeutic agents. The pyrimidine core is a privileged

scaffold in drug development, appearing in numerous FDA-approved drugs. The chloro- and

acetyl- substituents on this molecule provide reactive handles for a variety of chemical

transformations, making it a versatile starting material.

A thorough understanding of the physical properties of this compound is paramount for its

effective use in synthesis, formulation, and biological screening. These properties dictate its

behavior in reaction media, its potential for purification, its stability, and its pharmacokinetic

profile. This guide provides a comprehensive overview of the known and predicted physical

properties of 1-(2-Chloropyrimidin-4-yl)ethanone, outlines protocols for its experimental

characterization, and offers insights grounded in established chemical principles.

Section 1: Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. It is critical

to distinguish 1-(2-Chloropyrimidin-4-yl)ethanone from its structural isomer, 1-(2-

Chloropyridin-4-yl)ethanone, as their properties differ significantly.

Chemical Name: 1-(2-Chloropyrimidin-4-yl)ethanone
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CAS Number: 1312535-78-6[1][2][3]

Molecular Formula: C₆H₅ClN₂O[1][2][4]

Molecular Weight: 156.57 g/mol [1][2]

InChI Key: ITCRDUUQMVEFAV-UHFFFAOYSA-N[1][2]

SMILES Code: CC(=O)C1=CC=NC(Cl)=N1[2]

Chemical Structure Diagram
Caption: Figure 1: Structure of 1-(2-Chloropyrimidin-4-yl)ethanone.

Section 2: Core Physical Properties
The following table summarizes the available physical property data for 1-(2-Chloropyrimidin-
4-yl)ethanone. A critical distinction is made between experimentally determined values and

computationally predicted values. For a research-grade compound, many physical properties

are initially estimated using computational models before being confirmed experimentally.

Physical Property Value Data Type Citation(s)

Physical Form Solid Reported [1]

Boiling Point
307.9 ± 15.0 °C (at

760 mmHg)
Predicted [1][4]

Melting Point Not available -

Density 1.311 ± 0.06 g/cm³ Predicted [4]

pKa (Conjugate Acid) -3.33 ± 0.20 Predicted [4]

Section 3: Computational Data and Physicochemical
Predictions
In modern drug development, in silico predictions of physicochemical properties are essential

for early-stage assessment of a compound's drug-likeness. These parameters influence
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absorption, distribution, metabolism, and excretion (ADME).
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Parameter Value
Significance in
Drug Development

Citation(s)

Topological Polar

Surface Area (TPSA)
42.85 Å²

TPSA is a key

predictor of drug

absorption and brain

penetration. A value <

140 Å² is generally

favorable for good oral

bioavailability.

[2]

LogP (Octanol-Water

Partition Coeff.)
1.33

Indicates the

lipophilicity of the

molecule. A LogP

between 1 and 3 is

often targeted for

optimal membrane

permeability.

[4]

Consensus Log Po/w 1.19

The average of

multiple computational

methods, providing a

more robust estimate

of lipophilicity.

[2]

Number of H-bond

Acceptors
3

Influences solubility

and binding

interactions. Conforms

to Lipinski's Rule of

Five (≤10).

[2]

Number of H-bond

Donors
0

Influences solubility

and binding

interactions. Conforms

to Lipinski's Rule of

Five (≤5).

[2]

Number of Rotatable

Bonds

1 Relates to

conformational

flexibility. A lower

[2]
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number (≤10) is

generally associated

with better oral

bioavailability.

These computational metrics suggest that 1-(2-Chloropyrimidin-4-yl)ethanone possesses a

favorable profile for development as a drug lead or intermediate, warranting further

experimental validation.

Section 4: Methodologies for Experimental
Characterization
The absence of extensive published experimental data necessitates a clear framework for its

determination. The following are standard, authoritative protocols that a researcher would

employ to characterize this compound.

Workflow for Physical Property Determination
Caption: Figure 2: Workflow for experimental characterization.

Melting Point Determination (Capillary Method)
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, well-

defined melting range suggests a highly pure substance, while a broad or depressed range

indicates the presence of impurities. The capillary method is a standard, reliable technique

requiring minimal sample.

Protocol:

Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(2-Chloropyrimidin-4-
yl)ethanone.

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small

amount of sample into the closed end. The packed sample height should be 2-3 mm.

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Measurement:

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the predicted

melting point (if available) or a literature value for a similar structure.

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

The melting range is reported as T₁ - T₂.

Trustworthiness: The protocol's validity is ensured by using a calibrated thermometer or

apparatus. Calibration is typically performed using certified standards with known melting

points (e.g., benzophenone, caffeine).

Solubility Assessment
Expertise & Rationale: Solubility data is critical for selecting appropriate solvents for chemical

reactions, purification (crystallization), and formulation. A qualitative assessment across a

range of solvents with varying polarities provides a practical solubility profile.

Protocol:

Solvent Selection: Prepare vials containing 1 mL of various standard laboratory solvents

(e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran,

Hexanes).

Sample Addition: Add a pre-weighed amount of 1-(2-Chloropyrimidin-4-yl)ethanone (e.g.,

10 mg) to each vial.

Observation:

Vortex or stir each vial vigorously for 1-2 minutes at room temperature.

Visually inspect for dissolution. Classify as:
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Freely Soluble: No solid particles visible.

Sparingly Soluble: Majority of solid has dissolved, but some remains.

Insoluble: No apparent dissolution.

Heating (Optional): For samples that are sparingly soluble or insoluble, gently heat the vial to

determine if solubility increases with temperature.

Trustworthiness: This protocol provides a self-validating qualitative assessment. For

quantitative data, a more rigorous protocol involving saturation and concentration

measurement (e.g., via HPLC or UV-Vis) would be required.

Spectroscopic Analysis
Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the

chemical structure. Each technique offers complementary information.

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the number and connectivity of

hydrogen atoms. For 1-(2-Chloropyrimidin-4-yl)ethanone, one would expect:

A singlet for the methyl protons (-CH₃) around δ 2.5-2.8 ppm.

Two doublets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two protons on

the pyrimidine ring. The coupling constants would confirm their ortho relationship.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key

expected signals include:

A signal for the carbonyl carbon (C=O) in the downfield region (δ > 190 ppm).

Four distinct signals for the pyrimidine ring carbons.

A signal for the methyl carbon (-CH₃) in the upfield region (δ ~25-30 ppm).

MS (Mass Spectrometry): Confirms the molecular weight. In Electrospray Ionization (ESI)

mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 157.57. A
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characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would

provide definitive evidence of its presence.

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. A strong

absorption band around 1690-1710 cm⁻¹ would be indicative of the aryl ketone carbonyl

(C=O) stretch.

Section 5: Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any

chemical intermediate.

Signal Word: Warning[1]

GHS Pictogram: GHS07 (Harmful)[1]

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: Store at room temperature in a dry, well-ventilated area, preferably under an inert

atmosphere.[1][4]
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Conclusion
1-(2-Chloropyrimidin-4-yl)ethanone is a valuable building block whose full experimental

characterization is not yet widely published. This guide consolidates the available high-quality

computational and supplier-reported data, providing a strong foundation for its use. Crucially, it

also provides the authoritative experimental frameworks that researchers in the field must use

to validate these properties. By transparently distinguishing between predicted and confirmed

data and by detailing the protocols for experimental determination, this document serves as a

practical and trustworthy resource for scientists advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1417901?utm_src=pdf-body
https://www.benchchem.com/product/b1417901?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah998d7f7c
https://www.ambeed.com/products/1312535-78-6.html
https://www.ambeed.com/products/1312535-78-6.html
https://www.sigmaaldrich.com/DE/de/product/chemscenellcpreferredpartner/ciah998d7f7c
https://www.lookchem.com/ProductWholeProperty_LCPL4390955.htm
https://www.benchchem.com/product/b1417901#1-2-chloropyrimidin-4-yl-ethanone-physical-properties
https://www.benchchem.com/product/b1417901#1-2-chloropyrimidin-4-yl-ethanone-physical-properties
https://www.benchchem.com/product/b1417901#1-2-chloropyrimidin-4-yl-ethanone-physical-properties
https://www.benchchem.com/product/b1417901#1-2-chloropyrimidin-4-yl-ethanone-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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